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Compound of Interest

Compound Name: 2-Bromobenzofuran

Cat. No.: B1272952 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of 2-bromobenzofuran, a valuable heterocyclic building block in organic synthesis

and medicinal chemistry. This document details its structural and physical characteristics,

spectroscopic signature, synthesis, and reactivity, presented in a format tailored for researchers

and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties
2-Bromobenzofuran is a halogenated aromatic ether with the molecular formula C₈H₅BrO.[1]

Its structure consists of a benzene ring fused to a furan ring, with a bromine atom substituted at

the 2-position of the furan moiety. This substitution pattern imparts specific reactivity to the

molecule, making it a versatile intermediate in the synthesis of more complex molecular

architectures.

Quantitative Data Summary
The key physicochemical properties of 2-bromobenzofuran are summarized in the table

below. It is important to note a discrepancy in the reported physical state and melting point of

this compound. While several sources describe it as a colorless to light yellow liquid at room
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temperature, one source reports a high melting point, suggesting it may be a solid.[2] Further

experimental verification is recommended to resolve this ambiguity.

Property Value Source(s)

Molecular Formula C₈H₅BrO [1]

Molecular Weight 197.03 g/mol [1]

CAS Number 54008-77-4 [1]

Appearance Colorless to light yellow liquid [2]

Melting Point
247-247.5 °C (Note:

Discrepancy exists)
[2]

Boiling Point 234 °C [2]

Density 1.608 g/cm³ [2]

Flash Point 95 °C [2]

Solubility

Soluble in common organic

solvents such as ethanol,

diethyl ether, and benzene;

insoluble in water.

[3]

LogP (Octanol/Water Partition

Coefficient)
3.6 (Computed) [1]

Polar Surface Area 13.1 Å² (Computed) [1]

Spectroscopic Data
While experimentally determined spectra for 2-bromobenzofuran are not readily available in

public databases, its spectroscopic characteristics can be predicted based on its structure and

data from analogous compounds.

1.2.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the five aromatic

protons. The proton on the furan ring (H3) would likely appear as a singlet in the downfield
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region, while the four protons on the benzene ring would exhibit a more complex multiplet

pattern.

Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Aromatic (4H) 7.2 - 7.7 Multiplet

Furan H3 (1H) ~6.8 Singlet

1.2.2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display eight distinct signals for the eight carbon atoms in

the molecule. The carbon atom bearing the bromine (C2) is expected to be shifted upfield due

to the "heavy atom effect" of bromine.[4]

Carbon Predicted Chemical Shift (δ, ppm)

C=O (in derivatives) 160 - 190

Aromatic/Furan carbons 110 - 160

C2 (C-Br) ~115

1.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 2-bromobenzofuran is expected to exhibit characteristic absorption bands

for the aromatic C-H and C=C stretching vibrations, as well as the C-O-C stretching of the furan

ring.
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

Aromatic C-H Stretch 3100 - 3000 Medium

Aromatic C=C Stretch 1600 - 1450 Medium to Strong

C-O-C Stretch (Aryl Ether) 1270 - 1230 Strong

C-Br Stretch 680 - 515 Medium to Strong

Experimental Protocols
This section provides detailed methodologies for the synthesis and a general protocol for the

determination of solubility of 2-bromobenzofuran.

Synthesis of 2-Bromobenzofuran
A common and effective method for the synthesis of 2-bromobenzofuran is through the

intramolecular cyclization of 2-(2,2-dibromovinyl)phenol.[2]

Reaction Scheme:

2-(2,2-dibromovinyl)phenol 2-Bromobenzofuran  CuI, K3PO4, THF, 80°C, 12h  

Click to download full resolution via product page

Figure 1: Synthesis of 2-Bromobenzofuran.

Materials:

2-(2,2-dibromovinyl)phenol (1.0 eq)

Cuprous iodide (CuI) (0.05 eq)

Potassium phosphate (K₃PO₄) (2.0 eq)

Tetrahydrofuran (THF)
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Ethyl acetate

Petroleum ether

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Under a nitrogen atmosphere, dissolve 2-(2,2-dibromovinyl)phenol (10 mmol, 2.8 g) in

tetrahydrofuran (30 mL).[2]

To this solution, add cuprous iodide (0.5 mmol, 0.1 g) and potassium phosphate (20 mmol,

4.2 g).[2]

Stir the reaction mixture at 80°C for 12 hours.[2]

After the reaction is complete, cool the mixture to room temperature and pour it into water

(200 mL).

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a mixture of ethyl

acetate and petroleum ether (e.g., 1:20 v/v) as the eluent to afford pure 2-
bromobenzofuran.[2]

Determination of Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of 2-
bromobenzofuran in various organic solvents.

Objective:
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To determine the concentration of a saturated solution of 2-bromobenzofuran in a given

solvent at a constant temperature.

Materials:

2-Bromobenzofuran

Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, toluene)

Scintillation vials with screw caps

Orbital shaker with temperature control

Centrifuge

Analytical balance

High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography

(GC)

Volumetric flasks and pipettes

Procedure:

Add an excess amount of 2-bromobenzofuran to a vial containing a known volume of the

selected solvent.

Seal the vials tightly to prevent solvent evaporation.

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for

24-48 hours to ensure equilibrium is reached.

After the incubation period, visually confirm the presence of undissolved solid.

Centrifuge the samples at a high speed to pellet the undissolved solid.

Carefully withdraw a known volume of the clear supernatant.
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Dilute the supernatant with a suitable solvent to a concentration within the linear range of the

analytical method.

Quantify the concentration of the dissolved 2-bromobenzofuran using a validated HPLC or

GC method against a pre-prepared standard curve.

The experiment should be performed in triplicate for each solvent.

Reactivity and Synthetic Applications
The bromine atom at the 2-position of the benzofuran ring makes 2-bromobenzofuran a

versatile substrate for a variety of cross-coupling reactions, enabling the formation of C-C and

C-heteroatom bonds. This reactivity is central to its utility in the synthesis of complex

molecules, including pharmaceuticals and materials.

Palladium-Catalyzed Cross-Coupling Reactions
2-Bromobenzofuran is an excellent substrate for palladium-catalyzed cross-coupling reactions

such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the

introduction of aryl, vinyl, and alkynyl groups, respectively, at the 2-position.

3.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures.

General Reaction Scheme:

Reactants

Products
2-Bromobenzofuran

2-Arylbenzofuran

  Pd catalyst, Base, Solvent  

Arylboronic acid

Click to download full resolution via product page
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Figure 2: Suzuki-Miyaura coupling of 2-Bromobenzofuran.

Representative Protocol (adapted from a similar reaction):[5]

To a reaction vessel, add 2-bromobenzofuran (1.0 eq), an arylboronic acid (1.2 eq), a

palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

Degas the mixture and heat under an inert atmosphere at a temperature typically ranging

from 80 to 110°C until the starting material is consumed (monitored by TLC or GC).

After cooling, perform an aqueous workup and extract the product with an organic solvent.

Purify the product by column chromatography.

3.1.2. Heck Reaction

The Heck reaction is used to form a C-C bond between 2-bromobenzofuran and an alkene.

General Reaction Scheme:

Reactants

Product
2-Bromobenzofuran

2-Vinylbenzofuran

  Pd catalyst, Base, Solvent  

Alkene

Click to download full resolution via product page

Figure 3: Heck reaction of 2-Bromobenzofuran.

Representative Protocol (adapted from a similar reaction):[6]
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In a reaction vessel, combine 2-bromobenzofuran (1.0 eq), an alkene (e.g., styrene, 1.5

eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.01 eq), a phosphine ligand (e.g., PPh₃, 0.02 eq),

and a base (e.g., Et₃N, 2.0 eq).

Add a polar aprotic solvent such as DMF.

Heat the reaction mixture under an inert atmosphere, typically between 80 and 140°C, until

the reaction is complete.

After cooling, perform an aqueous workup and extract the product.

Purify the product by column chromatography.

Safety Information
2-Bromobenzofuran is classified as an irritant.[1] It is harmful if swallowed and causes skin

and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety

precautions, including the use of personal protective equipment such as gloves, safety glasses,

and a lab coat, should be followed when handling this compound. Work should be conducted in

a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet

(SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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